![molecular formula C11H11N3O2 B3750491 ethyl 2-cyano-3-(2-pyridinylamino)acrylate](/img/structure/B3750491.png)
ethyl 2-cyano-3-(2-pyridinylamino)acrylate
Overview
Description
Ethyl 2-cyano-3-(2-pyridinylamino)acrylate, also known as ethyl cyano(pyridin-2-ylamino)methylidene)acetate, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of cyanoacrylates and is commonly used as a starting material for the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 2-cyano-3-(2-pyridinylamino)acrylate has been found to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate is its versatility as a starting material for the synthesis of various biologically active compounds. It is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate and its derivatives. One area of interest is the development of novel anticancer agents based on this compound. Several studies have reported the synthesis of compounds that exhibit improved anticancer activity compared to ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate. Another area of interest is the development of antimicrobial agents based on this compound. Ethyl 2-cyano-3-(2-pyridinylamino)acrylate has been shown to exhibit activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. Overall, the potential therapeutic applications of ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate and its derivatives make it an important compound for future research and development in the field of medicinal chemistry.
Scientific Research Applications
Ethyl 2-cyano-3-(2-pyridinylamino)acrylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. Several studies have reported the synthesis of novel compounds based on ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate that exhibit improved pharmacological properties.
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(pyridin-2-ylamino)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9(7-12)8-14-10-5-3-4-6-13-10/h3-6,8H,2H2,1H3,(H,13,14)/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFLNGMDHRHDOH-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC=N1)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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